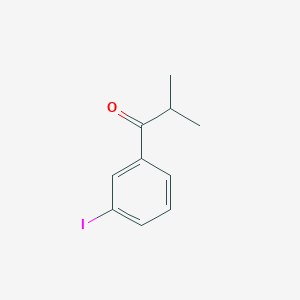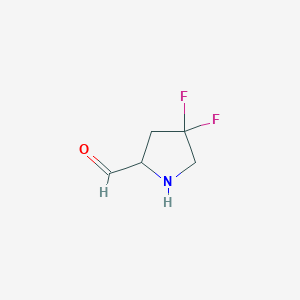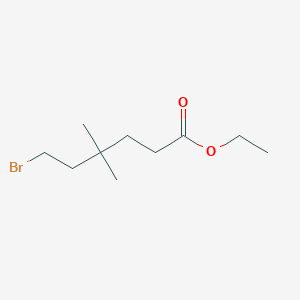
4-Bromo-2-fluoro-5-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-5-sulfamoylbenzoic acid is a halogenated derivative of benzoic acid. This compound is characterized by the presence of bromine, fluorine, and a sulfamoyl group attached to the benzoic acid core. It is used in various chemical syntheses and has applications in pharmaceuticals and other industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-sulfamoylbenzoic acid typically involves multi-step reactions starting from commercially available precursors
Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfamoylation: The sulfamoyl group can be introduced using sulfamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-fluoro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl intermediates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and aryl boronic acids are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoic acids.
Applications De Recherche Scientifique
4-Bromo-2-fluoro-5-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl intermediates.
Biology: The compound is used in the synthesis of inhibitors for enzymes like d-Amino acid oxidase.
Medicine: It is involved in the development of pharmaceutical compounds, including potential drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-fluoro-5-sulfamoylbenzoic acid depends on its specific application. In enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluorobenzamide
- 4-Bromo-2-fluorophenylacetic acid
- 4-Bromo-2-fluorobenzyl alcohol
Uniqueness
4-Bromo-2-fluoro-5-sulfamoylbenzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of enzyme inhibitors and other pharmaceutical compounds.
Propriétés
Formule moléculaire |
C7H5BrFNO4S |
|---|---|
Poids moléculaire |
298.09 g/mol |
Nom IUPAC |
4-bromo-2-fluoro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5BrFNO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) |
Clé InChI |
DSMZNFCDJZIJBW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1S(=O)(=O)N)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)




![Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13502163.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid](/img/structure/B13502169.png)
amine hydrochloride](/img/structure/B13502175.png)

